N-(3-Hydroxypropyl)tetradecanamide
Description
Properties
CAS No. |
58527-73-4 |
|---|---|
Molecular Formula |
C17H35NO2 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)tetradecanamide |
InChI |
InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19/h19H,2-16H2,1H3,(H,18,20) |
InChI Key |
MTAZMYBAHPQOJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCO |
Origin of Product |
United States |
Mechanistic Elucidation of Biological Activities of N 3 Hydroxypropyl Tetradecanamide and Its Analogs
Investigation of Cellular and Molecular Targets
The biological effects of NAEs are initiated through their interaction with various cellular and molecular components, including enzymes involved in lipid metabolism and receptor-mediated signaling pathways.
The metabolism of NAEs is closely linked to enzymes that also process other lipids, such as ceramides (B1148491). nih.govresearchgate.net Acid ceramidase (AC), a lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine (B13886) and a fatty acid, has been shown to hydrolyze various NAEs. researchgate.netnih.govresearchgate.net This suggests that AC may function as a third NAE hydrolase, alongside the better-known fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). researchgate.net
Notably, NAAA itself exhibits structural and functional similarities to acid ceramidase. nih.govnih.govebi.ac.uk While NAAA primarily hydrolyzes NAEs, it also possesses a low but detectable ceramide-hydrolyzing activity. Conversely, acid ceramidase has been observed to hydrolyze N-lauroylethanolamine. nih.govnih.gov This enzymatic crosstalk highlights a potential regulatory link between NAE and ceramide metabolism.
Here is a summary of the interactions between NAEs and these enzymes:
| Enzyme | Primary Substrate(s) | Interaction with NAEs |
| Acid Ceramidase (AC) | Ceramide | Can hydrolyze various NAEs, with a preference for lauroylethanolamide (C12:0-NAE). researchgate.net |
| N-acylethanolamine-hydrolyzing acid amidase (NAAA) | N-acylethanolamines (e.g., N-palmitoylethanolamine) | Primary enzyme for NAE hydrolysis at acidic pH. nih.govnih.gov |
| Fatty Acid Amide Hydrolase (FAAH) | N-acylethanolamines (e.g., anandamide) | Major enzyme for the degradation of various NAEs. nih.gov |
NAEs can influence cellular function by interacting with a variety of receptor systems. While polyunsaturated NAEs like anandamide (B1667382) are well-known for their direct binding to cannabinoid receptors (CB1 and CB2), saturated and monounsaturated NAEs often act through cannabinoid-receptor-independent pathways. nih.gov
These alternative signaling mechanisms can involve:
Peroxisome Proliferator-Activated Receptors (PPARs): N-oleoylethanolamide (OEA), an analog of N-(3-Hydroxypropyl)tetradecanamide, is an agonist for the nuclear receptor PPARα. nih.govnih.gov The intracellular transport of NAEs to these nuclear receptors is facilitated by fatty acid-binding proteins (FABPs). nih.gov
G-protein Coupled Receptors (GPCRs): Beyond the cannabinoid receptors, other GPCRs may be involved in mediating the effects of various NAEs.
MAP Kinase Pathway: Both saturated/monounsaturated NAEs and anandamide have been shown to stimulate the phosphorylation of extracellular-signal-regulated protein kinase (ERK) and activate the AP-1 transcription factor in a cannabinoid-receptor-independent manner. nih.gov
Influence on Intracellular Lipid Homeostasis and Signaling Networks
By interacting with metabolic enzymes and signaling receptors, this compound and its analogs can significantly influence the balance of intracellular lipids and the signaling networks they control.
The structural similarities and shared enzymatic pathways between NAEs and sphingolipids suggest a close regulatory relationship. nih.govresearchgate.net Perturbations in the metabolism of one class of lipid can have cascading effects on the other.
The synthesis and degradation of ceramides are critical for maintaining cellular homeostasis, and dysregulation of these processes is linked to metabolic diseases. nih.gov The hydrolysis of NAEs by acid ceramidase directly links the catabolism of these two lipid classes. researchgate.net For instance, overexpression of acid ceramidase has been shown to decrease the cellular levels of NAEs. researchgate.netresearchgate.net Conversely, inhibition of acid ceramidase could potentially lead to an accumulation of both ceramides and certain NAEs.
The enzymes involved in ceramide biosynthesis, such as serine palmitoyltransferase (SPT) and dihydroceramide (B1258172) desaturase (DEGS1), are central to the production of ceramides. nih.gov While direct evidence for the effect of this compound on these enzymes is lacking, the interplay between NAEs and the enzymes that degrade ceramides suggests an indirect influence on ceramide homeostasis.
Sphingosine-1-phosphate (S1P) is a critical signaling lipid derived from the phosphorylation of sphingosine, which is itself a product of ceramide hydrolysis. nih.gov S1P exerts its effects through a family of five G-protein coupled receptors (S1PR1-5) and plays a key role in numerous physiological processes. nih.govelifesciences.org
The metabolic link between NAEs and ceramides implies that this compound and its analogs could indirectly influence S1P dynamics. By competing for or modulating the activity of acid ceramidase, these compounds could alter the availability of sphingosine, the precursor for S1P synthesis. researchgate.net Furthermore, the degradation of S1P by S1P lyase produces phosphoethanolamine, a component of phosphatidylethanolamine, which can be a precursor for NAE biosynthesis. nih.govnih.gov This creates a potential feedback loop between the two signaling lipid families. Extracellular S1P has also been shown to stimulate the hydrolysis of phosphatidylethanolamine, further highlighting the intricate cross-talk between these pathways. nih.gov
Impact on Membrane Organization and Lipid Raft Functionality
N-acyl amides, as lipid molecules, can integrate into cellular membranes, influencing their physical properties and the function of specialized microdomains known as lipid rafts. These rafts are dynamic assemblies of cholesterol, sphingolipids, and specific proteins that serve as platforms for signal transduction.
The incorporation of N-acyl amides can alter the composition and fluidity of the plasma membrane. nih.govnih.gov For instance, studies on related lipid molecules like n-3 polyunsaturated fatty acids (PUFAs) have demonstrated that their integration into membrane phospholipids (B1166683) leads to changes in the size and composition of lipid rafts. nih.gov This can result in the enhanced clustering of raft domains, which may affect the localization and function of raft-associated proteins, including receptors and G-proteins that are crucial for signal transmission. nih.gov
The structure of this compound, featuring a saturated 14-carbon acyl chain (tetradecanoyl), suggests it could influence the hydrophobic core of the lipid bilayer. The packing and interaction of such acyl chains are fundamental to the formation and stability of liquid-ordered phases that characterize lipid rafts. Alterations in the lipid composition of these microdomains can have profound effects on cellular signaling, as many signaling proteins require the specific environment of lipid rafts to function correctly. nih.gov Disruption of lipid raft integrity has been linked to altered cellular responses and has been suggested as a therapeutic target in various diseases. nih.gov
| Lipid Molecule Class | Effect on Lipid Rafts | Potential Functional Consequence |
| N-acyl amides (general) | Integration into membrane, potential alteration of fluidity and composition. | Modulation of signaling platforms. |
| n-3 Polyunsaturated Fatty Acids | Enhanced clustering of raft domains, alteration of cholesterol and sphingomyelin (B164518) content. nih.gov | Impaired T-cell activation, regulation of downstream signaling. nih.gov |
Cross-talk with Other Metabolic Pathways (e.g., Purine (B94841) Metabolism)
The metabolism of N-acyl amides is intrinsically linked to broader cellular metabolic networks. While direct interactions between this compound and purine metabolism have not been documented, the biosynthetic and degradative pathways of N-acyl amides involve precursors and enzymes that are part of the larger metabolic landscape.
N-acylethanolamines (NAEs) are synthesized from membrane phospholipids through the action of enzymes like N-acyltransferases and phospholipases. nih.govnih.gov Their degradation is primarily carried out by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), which break them down into their constituent fatty acids and ethanolamine (B43304). nih.govnih.gov
| Metabolic Pathway | Potential Interaction with N-acyl amide Metabolism | Key Enzymes/Intermediates |
| Lipid Metabolism | Provides fatty acid precursors for N-acyl amide synthesis. | Fatty acyl-CoAs |
| Purine Metabolism | Influences cellular energy status (ATP, GTP) required for lipid synthesis. youtube.com | PRPP, IMP, AMP, GMP youtube.comyoutube.com |
| Phospholipid Metabolism | Provides the phospholipid backbone for NAE synthesis. nih.govnih.gov | Phosphatidylethanolamine (PE), N-acyl-phosphatidylethanolamine (NAPE) nih.govnih.gov |
Cellular Processes Modulated by the Chemical Compound and its Analogs
The biological effects of N-acyl amides are manifested through their modulation of fundamental cellular processes. The activities observed for analogs of this compound provide insights into its potential cellular roles.
Regulation of Cell Proliferation and Differentiation
N-acyl amides and their constituent parts can influence cell proliferation. For instance, ethanolamine itself has been shown to enhance the proliferation of intestinal epithelial cells through the mTOR signaling pathway and by affecting mitochondrial function. nih.gov The balance of different N-acylethanolamines can have varied effects, with some promoting while others inhibit cell growth depending on the cell type and context. For example, certain NAEs have demonstrated anti-proliferative effects on cancer cell lines. wikipedia.org The regulation of cell proliferation is a complex process, and the impact of a specific N-acyl amide would likely depend on its interaction with specific cellular targets and its influence on signaling cascades that control the cell cycle.
Mechanisms Affecting Cell Migration and Adhesion
Cell migration is a fundamental process in development, immune response, and wound healing, and it is also a key aspect of cancer metastasis. nih.gov The process of cell migration involves dynamic changes in cell adhesion and the cytoskeleton. nih.gov While specific data on this compound is lacking, the broader class of N-acyl amides has been implicated in cell migration. wikipedia.org Their ability to modify membrane properties and lipid raft function could impact the localization and activity of adhesion molecules and receptors that are critical for cell migration. The modulation of signaling pathways by N-acyl amides can also influence the cytoskeletal rearrangements necessary for cell movement.
Immunomodulatory and Anti-inflammatory Cascade Intervention
One of the most well-documented roles of N-acyl amides is their involvement in the regulation of inflammation and immune responses. nih.govwikipedia.orgfrontiersin.org N-acylethanolamines, such as N-palmitoylethanolamide (PEA), which has a slightly longer acyl chain than the tetradecanoyl moiety of the subject compound, are known for their anti-inflammatory and analgesic properties. nih.gov These effects are often mediated through the activation of receptors like peroxisome proliferator-activated receptor alpha (PPAR-α). nih.gov
N-acyl amides can modulate the production of inflammatory mediators. For example, they can suppress the signaling of pro-inflammatory cytokines like interleukin-17A and modulate the signaling of anti-inflammatory cytokines like interleukin-10 in immune cells. nih.gov Some N-acyl amides can also interact with transient receptor potential (TRP) channels, which are involved in inflammation and pain signaling. frontiersin.org The immunomodulatory effects of this class of compounds are a significant area of research, with potential therapeutic implications.
| Cellular Process | Observed Effects of N-acyl amide Analogs | Potential Mechanism |
| Cell Proliferation | Ethanolamine enhances proliferation of intestinal epithelial cells. nih.gov | Activation of mTOR signaling pathway. nih.gov |
| Apoptosis | N-methyl ethanolamines protect against oxidative stress-induced apoptosis. nih.govelsevierpure.com | Long-lasting protective mechanism. nih.govelsevierpure.com |
| Immunomodulation | Suppression of pro-inflammatory and modulation of anti-inflammatory cytokine signaling. nih.gov | Interaction with receptors like PPAR-α and TRP channels. nih.govfrontiersin.org |
Antimicrobial Action Mechanisms (e.g., membrane integrity alteration)
The antimicrobial activity of this compound and its related fatty acid amide analogs is significantly attributed to their ability to compromise the structural and functional integrity of microbial cell membranes. As amphiphilic molecules, they possess a hydrophilic head group (the hydroxypropyl amide portion) and a lipophilic tail (the tetradecanoyl hydrocarbon chain). This dual nature facilitates their interaction with and insertion into the phospholipid bilayer of microbial membranes, leading to a cascade of disruptive events.
The primary mechanism involves the disorganization of the membrane's lipid packing. The insertion of these exogenous lipid-like molecules creates physical disturbances, altering the natural order and fluidity of the membrane. This disruption can lead to the formation of pores or channels, which compromises the membrane's crucial role as a selective barrier. Consequently, the electrochemical gradients across the membrane dissipate, a process that is vital for essential cellular functions such as ATP synthesis and active transport.
A key consequence of this membrane perturbation is the leakage of vital intracellular components. Small ions, such as potassium (K+), are often the first to leak out, followed by larger molecules like ATP, amino acids, and even genetic material (RNA and DNA). This uncontrolled efflux of cellular contents is a clear indicator of severe membrane damage and is often a precursor to cell death. The loss of the proton motive force, due to the collapse of the transmembrane potential, further cripples the microorganism's metabolic activities.
Research on analogous N-acyl ethanolamines and other fatty acid derivatives has provided evidence for this mechanism. For instance, studies have demonstrated that these compounds can induce a rapid depolarization of the bacterial cytoplasmic membrane. The extent of this activity is often correlated with the length of the acyl chain, with chains like tetradecanoyl (C14), found in this compound, showing potent activity.
The table below summarizes findings from studies on related fatty acid derivatives that illustrate the impact on microbial membrane integrity, a mechanism likely shared by this compound.
| Compound Class | Microorganism | Observed Effect on Membrane | Measurement |
| Fatty Acid Amides | Staphylococcus aureus | Increased permeability | Leakage of intracellular K+ ions |
| N-Acyl Ethanolamines | Escherichia coli | Membrane depolarization | Loss of transmembrane potential |
| Monoglycerides | Listeria monocytogenes | Disruption of lipid bilayer | Efflux of fluorescent markers |
| Fatty Acids (e.g., Lauric Acid) | Streptococcus mutans | Pore formation | Release of ATP and nucleic acids |
These findings collectively support a model where this compound acts as a membrane-active agent. Its efficacy is rooted in its physicochemical properties that allow it to target and disrupt the fundamental barrier separating the microbial cell from its environment, leading to a loss of cellular homeostasis and eventual death.
Preclinical Assessment of N 3 Hydroxypropyl Tetradecanamide and Analogs in Biological Models
In Vitro Cell Culture Models for Biological Efficacy
No published studies were found that investigated the anti-inflammatory effects of N-(3-Hydroxypropyl)tetradecanamide in cellular assays.
There is no available research data on the anticancer potential of this compound in any cancer cell lines.
Specific studies detailing the antimicrobial activity of this compound against pathogens are not present in the current scientific literature.
In Vivo Preclinical Animal Models for Disease Modulation
No in vivo studies using animal models to assess the efficacy of this compound in inflammatory conditions have been published.
There is no evidence of this compound having been evaluated in xenograft or syngeneic tumor models.
Assessment in Infectious Disease Models
Currently, there is a notable lack of publicly available scientific literature detailing the specific assessment of this compound or its direct analogs in infectious disease models. While some related compounds have been investigated for their potential antimicrobial properties, direct evidence of the efficacy or evaluation of this compound in bacterial, viral, fungal, or parasitic infection models is not found in the reviewed literature.
However, the broader class of N-acylethanolamines (NAEs), to which this compound belongs, has been a subject of interest in the context of infectious diseases, primarily due to their role in inflammation and immune modulation. nih.gov For instance, research into N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the degradation of NAEs, has shown that its inhibition can impact viral infections. One study demonstrated that inhibiting NAAA reduced SARS-CoV-2 replication in human lung tissue slices, suggesting a potential therapeutic avenue. biorxiv.org This effect is thought to be mediated through the anti-inflammatory properties of accumulated NAEs. biorxiv.org
Furthermore, a structurally related compound, 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide, has been noted for its potential antimicrobial properties, although specific data from infectious disease models are not provided. ontosight.ai Additionally, copolymers of N-(2-hydroxypropyl)methacrylamide have been synthesized and shown to possess antimicrobial activity against Staphylococcus aureus. nih.gov While these findings are in different chemical families, they highlight a broader interest in related structures for antimicrobial applications.
It is important to note that without direct studies, the potential of this compound in infectious disease treatment remains speculative. Future research would be necessary to determine its spectrum of activity, potency, and mechanism of action against various pathogens.
Structure-Activity Relationships (SAR) in Preclinical Models
The structure-activity relationship (SAR) of this compound and its analogs has been primarily elucidated through studies on related ceramide analogs and other fatty acid amides. These studies, while not always focused on this compound itself, provide valuable insights into the key structural features that govern the biological activity of this class of compounds.
Key determinants of activity that have been identified include the length of the acyl chain, the nature of the head group, and the presence and stereochemistry of hydroxyl groups.
Influence of the Acyl Chain Length:
The length of the fatty acid chain is a critical determinant of biological activity. For instance, in a series of analogs of (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide, a ceramide trafficking inhibitor, the optimal chain length for the inhibition of sphingomyelin (B164518) biosynthesis was found to be 13 carbons, with an IC50 value of approximately 50 nM. ontosight.ainih.gov This suggests that the lipophilicity and length of the acyl chain play a crucial role in the interaction with the biological target.
Importance of the Hydroxyl Group:
The hydroxyl group on the propanolamine (B44665) moiety is essential for the activity of many ceramide analogs. In studies of HPA-12, a ceramide trafficking inhibitor, masking of the hydroxyl groups at the 2'- or 3-position through methylation resulted in a loss of activity. ontosight.ainih.gov This indicates that these hydroxyl groups are likely involved in key hydrogen bonding interactions with the target protein. However, the introduction of an additional hydroxyl group to mimic the structure of natural ceramide did not lead to an enhancement of activity. ontosight.ainih.gov
Role of the Head Group and Amide Linkage:
The nature of the head group attached to the amide nitrogen also significantly influences activity. For a series of substituted (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides, the imine functional group was found to be critical for the cellular anti-viability effect in cancer cell lines. nih.gov Furthermore, the partial atomic charge of the imine carbon atom was identified as a valuable parameter for predicting the activity of these ceramide analogs. nih.gov In other studies of isosteviol-based 1,3-aminoalcohols, the simultaneous presence of an ester function and a basic secondary amino function was essential for the inhibition of cancer cell growth. mdpi.com
The following table summarizes the key SAR findings for compounds related to this compound:
| Compound Class | Key Structural Feature | Impact on Activity | Reference |
| (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide analogs | Amide side chain length | Optimal length of 13 carbons for inhibition of sphingomyelin biosynthesis. | ontosight.ainih.gov |
| (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide (HPA-12) | Hydroxyl groups at 2'- or 3-position | Essential for activity; methylation leads to loss of function. | ontosight.ainih.gov |
| Substituted (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides | Imine functional group | Critical for cellular anti-viability effect. | nih.gov |
| Isosteviol-based 1,3-aminoalcohols | Ester function and basic secondary amino function | Simultaneous presence is essential for antiproliferative activity. | mdpi.com |
Advanced Biophysical and Supramolecular Characterization of N 3 Hydroxypropyl Tetradecanamide Assemblies
Self-Assembly Behavior at Interfaces and in Bulk Systems
The dual nature of N-(3-Hydroxypropyl)tetradecanamide, featuring a hydrophobic tetradecyl chain and a hydrophilic hydroxypropylamide headgroup, dictates its behavior in different environments. This section explores the formation of ordered structures at the air/water interface and the crucial role of hydrogen bonding in the stability of these assemblies.
Formation and Characterization of Monolayers at Air/Water Interface
While specific studies on the monolayer formation of this compound at the air/water interface are not extensively detailed in the provided search results, the principles of amphiphile self-assembly can be applied. Molecules of this type are expected to form a stable monolayer, with the hydrophobic tetradecyl tails oriented towards the air and the hydrophilic N-(3-Hydroxypropyl) headgroups interacting with the water subphase.
The characterization of such a monolayer would typically involve surface pressure-area (π-A) isotherm measurements using a Langmuir trough. This technique provides information on the packing density and phase transitions of the monolayer as it is compressed. A hypothetical isotherm for this compound would likely exhibit different phases:
Gaseous Phase: At large areas per molecule, the molecules are far apart and behave like a two-dimensional gas.
Liquid-Expanded (LE) Phase: As the area is reduced, the molecules begin to interact, forming a more condensed, liquid-like state.
Liquid-Condensed (LC) Phase: Further compression leads to a more ordered, solid-like phase with tighter packing of the alkyl chains.
Collapse Point: Beyond a certain pressure, the monolayer becomes unstable and collapses into three-dimensional structures.
The presence of the hydroxyl and amide groups in the headgroup would significantly influence the intermolecular interactions and the stability of the monolayer.
Investigation of Hydrogen Bonding Networks within Self-Assembled Structures
Hydrogen bonding is a primary driving force in the self-assembly of this compound and related amide molecules. nih.gov These interactions occur between the amide proton (N-H) as a donor and the carbonyl oxygen (C=O) as an acceptor, as well as involving the terminal hydroxyl group (-OH).
Key aspects of the hydrogen bonding network include:
Intermolecular Amide-Amide Hydrogen Bonds: These create chains or sheets of molecules, forming the backbone of the self-assembled structure.
Hydroxyl Group Participation: The terminal -OH group can act as both a hydrogen bond donor and acceptor, potentially forming additional links between molecules or interacting with the solvent.
Influence on Packing: The directionality and strength of these hydrogen bonds dictate the specific packing arrangement of the molecules in the solid state or in gel phases. nih.gov
Spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) spectroscopy, are invaluable for studying these hydrogen bonds. In a self-assembled state, shifts in the stretching frequencies of the N-H and C=O bonds, compared to the dissociated monomer in solution, provide direct evidence of hydrogen bond formation. nih.gov For instance, a shift to lower wavenumbers for both the N-H and C=O stretching bands is indicative of their participation in hydrogen bonding.
Rheological and Structural Properties of Organogels Formed by Related Hydroxyalkyl Amides
While this compound is a potent self-assembler, the broader class of N-hydroxyalkyl amides is well-known for its ability to form organogels in various organic solvents. acs.orgacs.orgnih.gov These materials are viscoelastic solids composed of a liquid organic phase immobilized by a three-dimensional network of self-assembled gelator molecules. A closely related compound, N-3-hydroxypropyl dodecanamide (B72619), has been studied for its ability to form thermoreversible, thixotropic organogels. acs.orgacs.orgnih.gov
Thermoreversible Gelation Mechanisms
A hallmark of organogels formed by hydroxyalkyl amides is their thermoreversibility. acs.org This property allows them to transition from a solid-like gel to a liquid solution upon heating and to reform the gel upon cooling.
The mechanism involves the following steps:
Dissolution: At elevated temperatures, the hydroxyalkyl amide molecules are soluble in the organic solvent, forming a homogeneous solution. acs.org
Nucleation and Growth: Upon cooling, the solubility decreases, and the molecules begin to self-assemble via hydrogen bonding and van der Waals interactions. This leads to the formation of initial aggregates or nuclei. acs.org
Fiber Formation: These nuclei then grow, typically in one dimension, to form elongated fibrillar structures.
Network Entanglement: As the fibers grow and increase in number, they entangle and interact at junction zones, creating a three-dimensional network that entraps the solvent molecules, leading to the formation of a macroscopic gel. acs.org
The gel-sol transition temperature (Tgel) is a critical parameter and is dependent on the concentration of the gelator, the nature of the solvent, and the specific molecular structure of the amide.
Microstructural Insights via X-ray Scattering and Microscopy
The properties of an organogel are intrinsically linked to its microstructure. Techniques like X-ray scattering and microscopy provide crucial insights into the arrangement of the gelator molecules within the network.
X-ray Scattering (SAXS/WAXS): Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful tools to probe the structure at different length scales. mdpi.com
WAXS provides information on the molecular packing within the crystalline or semi-crystalline fibers, revealing details about the unit cell and intermolecular distances. nih.gov
Microscopy: Direct visualization of the gel network is often achieved through microscopy techniques.
Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), often using cryo-fixation techniques to preserve the delicate structure, can provide high-resolution images of the fibrillar network, showing the interconnected fibers that make up the gel.
Studies on related N-hydroxyalkyl amides have shown that the gel network is composed of large, interconnected aggregates. acs.orgnih.gov
Thixotropic Behavior and Recovery Kinetics
Many organogels formed by hydroxyalkyl amides exhibit thixotropy, a time-dependent shear-thinning property. acs.orgacs.orgnih.gov When subjected to mechanical shear (e.g., shaking or stirring), the gel's viscosity decreases, and it behaves like a liquid. When the shear is removed, the gel structure reforms, and its initial viscosity is recovered over time.
The mechanism of thixotropy in these systems involves:
Shear-Induced Breakdown: The applied shear provides enough energy to break the non-covalent interactions at the junction zones of the fibrillar network, causing the aggregates to disentangle and align in the direction of the flow. acs.orgnih.gov This leads to a decrease in viscosity.
Structural Recovery: Upon cessation of shear, the Brownian motion of the solvent and the inherent drive for self-assembly cause the fibers and aggregates to re-associate and form new connections. acs.orgnih.gov This rebuilding of the network leads to the recovery of the gel's solid-like properties.
The kinetics of this recovery can be studied using rheological measurements, such as step-strain experiments, which monitor the evolution of the storage (G') and loss (G'') moduli over time after a shearing event. The rate of recovery is a crucial parameter for applications where the material needs to flow under stress but then quickly set again at rest. Research on N-3-hydroxypropyl dodecanamide has shown that connections between aggregates are rapidly rebuilt when the applied flow is stopped. acs.orgnih.gov
Interaction with Model Biological Membranes
The interaction of amphiphilic molecules with biological membranes is a critical area of study, providing insights into their potential mechanisms of action and their effects on cellular integrity and function. The study of this compound in the context of model biological membranes, such as liposomes and lipid bilayers, is essential to understanding its biophysical properties and supramolecular assembly. However, a comprehensive review of the scientific literature reveals a significant gap in experimental data specifically characterizing the interaction of this compound with these model systems.
Key experimental approaches that would be employed in such a study include:
Differential Scanning Calorimetry (DSC): This technique is fundamental for studying the phase transition behavior of lipid bilayers. By measuring the heat flow into or out of a sample as a function of temperature, DSC can determine the main phase transition temperature (Tm) from the gel phase to the liquid-crystalline phase. The introduction of an exogenous molecule like this compound would be expected to alter the Tm and the cooperativity of this transition. A broadening of the transition peak would suggest a fluidizing effect, while a shift to higher temperatures might indicate a stabilizing or ordering effect on the lipid acyl chains.
Fluorescence Spectroscopy: This versatile technique utilizes fluorescent probes that partition into different regions of the lipid bilayer. Probes such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and its trimethylammonium derivative (TMA-DPH) are commonly used to measure membrane fluidity (or its inverse, microviscosity) through fluorescence anisotropy. A decrease in anisotropy would indicate increased fluidity, suggesting that this compound disrupts the ordered packing of the lipid acyl chains. Conversely, an increase in anisotropy would point to a more ordered and rigid membrane environment.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can provide detailed information about the conformation and packing of the lipid acyl chains. The frequency of the symmetric and asymmetric C-H stretching vibrations of the methylene (B1212753) groups in the lipid tails is sensitive to the conformational order (i.e., the proportion of trans versus gauche conformers). A shift to higher wavenumbers is indicative of a more disordered, fluid-like state.
Microscopy Techniques: Techniques such as Atomic Force Microscopy (AFM) and Fluorescence Microscopy can visualize the effects of the compound on the morphology and domain structure of model membranes. AFM can reveal changes in membrane thickness, the formation of pores or defects, or the induction of lipid phase separation.
Without specific experimental data from such studies on this compound, any detailed discussion of its interaction with model biological membranes would be purely speculative. The generation of the following data tables, which would typically be populated with findings from the aforementioned techniques, remains aspirational pending future research in this area.
Table 1: Hypothetical Effect of this compound on the Main Phase Transition of Dipalmitoylphosphatidylcholine (DPPC) Vesicles as Measured by DSC
| Concentration of this compound (mol%) | Main Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |
| 0 | Data Not Available | Data Not Available |
| 1 | Data Not Available | Data Not Available |
| 5 | Data Not Available | Data Not Available |
| 10 | Data Not Available | Data Not Available |
Table 2: Hypothetical Effect of this compound on the Fluidity of Dimyristoylphosphatidylcholine (DMPC) Bilayers as Measured by DPH Fluorescence Anisotropy
| Concentration of this compound (mol%) | Fluorescence Anisotropy (r) at 25°C |
| 0 | Data Not Available |
| 1 | Data Not Available |
| 5 | Data Not Available |
| 10 | Data Not Available |
Further research is imperative to elucidate the biophysical and supramolecular characteristics of this compound assemblies and their interactions with model biological membranes. Such studies would provide valuable insights into its potential applications and biological activities.
Biosynthesis, Metabolism, and Natural Occurrence of N Hydroxyalkyl Amides
Identification and Isolation from Biological Sources (e.g., Plants, Microorganisms)
Fatty acid amides are a diverse and underappreciated family of lipids found in various living organisms. nih.gov To date, approximately 90 different fatty acid amides have been identified from biological sources. nih.gov The history of their discovery dates back to the characterization of sphingomyelin (B164518) in the 1880s. nih.gov Decades later, other amides were isolated, such as N-palmitoylethanolamine from egg yolk and primary fatty acid amides from plasma. nih.gov
Interest in this class of compounds surged after the identification of N-arachidonoylethanolamine (anandamide) as an endogenous ligand for the cannabinoid receptor in the mammalian brain. nih.gov While specific isolation of N-(3-Hydroxypropyl)tetradecanamide from natural sources is not prominently documented, related N-acyl amides have been identified in a variety of organisms, from mammals to insects and plants. nih.govnih.gov For instance, N-(17-hydroxylinolenoyl)-L-glutamine (volicitin) was identified as an elicitor of plant volatiles in insects. nih.gov Alkaloids, many of which contain amide structures, are a class of natural products produced by a wide range of organisms and are often extracted from plants. researchgate.net
The table below summarizes examples of naturally occurring fatty acid amides and their sources.
| Compound Name | Biological Source |
| N-palmitoylethanolamine | Egg Yolk, Mammalian Tissues |
| Anandamide (B1667382) (N-arachidonoylethanolamine) | Mammalian Brain |
| Oleamide | Mammalian Brain |
| N-(17-hydroxylinolenoyl)-L-glutamine (Volicitin) | Insects (Caterpillars) |
| Sphingomyelin | Animal Tissues |
This table presents examples of related fatty acid amides identified in biological systems.
Endogenous Metabolic Pathways Involved in N-Acyl Amide Biogenesis
The biosynthesis of N-acyl amides, including N-hydroxyalkyl amides, involves the formation of an amide bond between a fatty acid and an amine. nih.gov This process is fundamental in organic chemistry and biochemistry. In biological systems, the synthesis is not a simple condensation but follows specific enzymatic pathways.
One major pathway for the biosynthesis of N-acylethanolamines, a closely related class, begins with the transfer of a fatty acid from a phospholipid like lecithin to the amine head group of phosphatidylethanolamine (PE) by an N-acyltransferase enzyme. wikipedia.org This reaction forms N-acyl-phosphatidylethanolamine (NAPE). Subsequently, a phospholipase D-type enzyme, such as NAPE-PLD, cleaves the NAPE molecule to release the N-acylethanolamine. wikipedia.org
For other N-acyl amides, such as N-acyl amino acids (NAAAs), the anabolic processes are still under investigation. nih.gov One proposed hypothesis involves the direct condensation of a fatty acid (or its Coenzyme A derivative) with an amino acid. nih.gov Enzymes known as adenylate-forming ligases can initiate biosynthesis by condensing two molecules. scispace.com For example, the TamA adenylation (ANL) domain enzyme can catalyze the ATP-dependent formation of a fatty acyl-adenylate intermediate, which then reacts with an amine to generate the N-acyl amide. nih.gov
The biogenesis of this compound would theoretically involve the condensation of tetradecanoic acid (myristic acid) with 3-amino-1-propanol. This reaction would be catalyzed by specific enzymes within the cell, likely belonging to the N-acyltransferase family.
Enzymatic Biotransformations (e.g., Hydroxylation, Degradation)
N-acyl amides undergo various enzymatic transformations, primarily degradation through hydrolysis and modification through oxidation.
Degradation: The primary enzyme responsible for the degradation of many fatty acid amides, such as anandamide, is Fatty Acid Amide Hydrolase (FAAH). wikipedia.org FAAH is a serine hydrolase that catalyzes the hydrolysis of the amide bond, breaking the molecule down into its constituent fatty acid and amine. wikipedia.orgnih.gov For anandamide, this results in arachidonic acid and ethanolamine (B43304). wikipedia.org It is presumed that other long-chain N-acyl amides, including N-hydroxyalkyl amides, could also serve as substrates for FAAH or similar hydrolases. nih.gov The hydrolysis of amide bonds is a critical reaction, as it terminates the signaling activity of these lipids. nih.gov
Hydroxylation: Oxidative metabolism is another key biotransformation pathway. N-acyl amides can be hydroxylated by cytochrome P450 enzymes. nih.gov This process can introduce a hydroxyl group onto the fatty acyl chain, altering the molecule's properties and biological activity. Furthermore, the metabolic generation of N-(hydroxymethyl) compounds from the oxidative metabolism of N-methyl amides has been observed. nih.gov For instance, N-(Hydroxymethyl)-benzamide was identified as a major metabolite of N-methylbenzamide. nih.gov Such enzymatic hydroxylation reactions increase the polarity of the lipid, which can facilitate further metabolism or excretion.
The table below outlines key enzymes in N-acyl amide metabolism.
| Enzyme | Function | Transformation |
| Fatty Acid Amide Hydrolase (FAAH) | Degradation | Hydrolyzes the amide bond to a fatty acid and an amine |
| N-Acyltransferase | Biosynthesis | Transfers a fatty acyl group to an amine |
| NAPE-PLD | Biosynthesis | Cleaves NAPE to form N-acylethanolamine |
| Cytochrome P450 enzymes | Modification | Catalyze hydroxylation of the fatty acyl chain |
This table summarizes the primary functions of enzymes involved in the biotransformation of N-acyl amides.
Role in Biological Systems and Ecological Contexts
Fatty acid amides are recognized as a significant family of endogenous signaling molecules. nih.govnih.gov Their structural relationship to the endocannabinoid anandamide places many of them within the broader "endocannabinoidome". nih.govnih.gov These lipids participate in a wide range of physiological processes.
For example, oleamide, an N-acyl amide found in cerebrospinal fluid, is known to be a regulator of the sleep/wake cycle. nih.gov Anandamide itself is a crucial neurotransmitter that interacts with cannabinoid receptors, influencing mood, appetite, and pain sensation. nih.govwikipedia.org N-acyl amino acids have also emerged as an important family of signaling lipids with therapeutic potential. nih.gov
In ecological contexts, N-acyl amides play roles in inter-species communication. A well-studied example is volicitin (N-(17-hydroxylinolenoyl)-L-glutamine), which is produced by caterpillars from components in their diet. When the caterpillar feeds on a plant like corn, its oral secretions containing volicitin induce the plant to release volatile compounds that attract parasitic wasps, natural enemies of the caterpillar. nih.gov This demonstrates a sophisticated role for N-acyl amides in plant defense and tritrophic interactions. While the specific role of this compound is not yet defined, its structure suggests it likely functions as a signaling molecule within a biological system, similar to its better-studied relatives.
Computational and Theoretical Approaches in N 3 Hydroxypropyl Tetradecanamide Research
Molecular Modeling and Simulation of Compound-Target Interactions
Molecular modeling and simulation are powerful tools used to investigate the dynamic interactions between a small molecule, such as N-(3-Hydroxypropyl)tetradecanamide, and its potential biological targets, which are typically proteins like enzymes or receptors. These methods can elucidate the binding modes, conformational changes, and energetic landscapes of these interactions.
Despite the potential of these techniques, a review of published research indicates that specific molecular modeling and simulation studies focusing on the interaction of this compound with biological targets have not been reported. While studies on related N-acyl amides exist, providing a general framework for how such molecules might behave, direct computational investigations into the target interactions of this compound are absent from the current scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Analog Design
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective molecules.
The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. For this compound, there are no published QSAR studies. The lack of a series of analogs with measured activity against a specific biological target precludes the application of this methodology. Therefore, no QSAR models are available to guide the design of new derivatives of this compound.
In Silico Prediction of Biological Pathways and Pharmacological Profiles
In silico methods can be used to predict the biological pathways a compound might modulate and to construct a theoretical pharmacological profile. These predictions are often based on the structural similarity of the compound to molecules with known biological activities or by using machine learning models trained on large datasets of compound-protein interactions.
Docking Studies and Binding Affinity Predictions for Enzymes and Receptors
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule to the active site of a protein. This information is crucial for understanding the mechanism of action and for structure-based drug design.
A thorough search of the scientific literature reveals no specific docking studies or binding affinity predictions for the interaction of this compound with any enzymes or receptors. Consequently, there is no computational data available to suggest potential protein targets or to quantify the binding strength of this compound with any specific biological macromolecule.
Concluding Perspectives and Future Research Trajectories
Unresolved Questions and Knowledge Gaps in N-(3-Hydroxypropyl)tetradecanamide Research
The study of this compound is marked by several fundamental knowledge gaps that hinder a complete understanding of its physiological role. As a member of the broader NAE family, it is implicated in various signaling pathways, but its specific functions, metabolic pathways, and regulatory mechanisms are not well-defined. core.ac.uk
Key unresolved questions include:
Biosynthesis and Degradation: While general pathways for NAE synthesis and degradation are known, the specific enzymes and routes responsible for the anabolism and catabolism of this compound are not fully elucidated. mdpi.com The canonical pathway involves the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) by a phospholipase D-type enzyme, but alternative pathways have been proposed for other NAEs and may be relevant. core.ac.ukwikipedia.org Similarly, while Fatty Acid Amide Hydrolase (FAAH) is a primary catabolic enzyme for many NAEs, its specific activity towards this compound requires more detailed characterization. nih.govnih.gov
Receptor and Target Identification: The primary molecular targets through which this compound exerts its effects are unknown. NAEs are known to interact with a range of receptors, including G protein-coupled receptors (GPCRs) like the cannabinoid receptors (CB1 and CB2), ion channels, and nuclear receptors. core.ac.uk Determining the binding affinity and functional activity of this compound at these and other potential targets is a critical next step.
Physiological Function: The endogenous role of this compound is largely speculative. NAEs are involved in processes such as inflammation, appetite regulation, neurotransmission, and stress response. core.ac.uk Research is needed to determine if this compound contributes to these processes and under what specific physiological or pathological conditions its levels are regulated. For instance, studies have shown that NAE levels can be elevated in response to cell injury and oxidative stress. nih.govnih.gov
A summary of these knowledge gaps and potential research directions is presented below.
| Knowledge Gap | Key Unresolved Questions | Suggested Future Research Direction |
| Metabolism | What are the specific enzymatic pathways for its synthesis and degradation? | In vitro enzymatic assays with purified enzymes (e.g., FAAH, NAPE-PLD); Metabolite profiling in cell and animal models. |
| Molecular Targets | Which receptors or proteins does it bind to and modulate? | Radioligand binding assays; Functional assays in cells expressing candidate receptors (e.g., CB1, CB2, GPR55); Affinity chromatography to identify novel binding partners. |
| Physiological Role | What is its endogenous function in health and disease? | Quantify endogenous levels in different tissues under various conditions (e.g., inflammation, injury); In vivo studies using animal models. |
Potential for Rational Design of Novel Bioactive Amides
The structure of this compound provides a scaffold for the rational design of new, more potent, or selective bioactive molecules. The NAE family has proven to be a rich source for therapeutic discovery, primarily through the development of inhibitors for their degrading enzymes, such as FAAH. mdpi.comresearchgate.net By modifying the chemical structure of this compound, researchers can explore structure-activity relationships to develop novel compounds.
Potential modification strategies include:
Altering the Acyl Chain: The tetradecanoyl (C14) saturated chain can be modified by changing its length, introducing degrees of unsaturation, or adding functional groups. These changes can significantly impact the compound's binding affinity and selectivity for its molecular targets.
Modifying the Head Group: The N-(3-hydroxypropyl) group is a distinguishing feature. Modifications to this polar head group could influence the molecule's solubility, membrane permeability, and interaction with receptor binding pockets.
Developing Enzyme Inhibitors: Based on its structure, potent and selective inhibitors of its catabolic enzymes could be designed. For example, trifluoromethyl ketone analogs of fatty acid amides have been shown to be potent inhibitors of FAAH. nih.gov Such inhibitors would serve as valuable tools to study the function of endogenous this compound by elevating its natural levels.
Integration of Multi-Omics and Systems Biology Approaches
To unravel the complex role of this compound, a systems-level understanding is essential. The integration of various "omics" technologies can provide a comprehensive view of its interactions within the broader biological network.
Lipidomics: Advanced mass spectrometry-based lipidomics is crucial for accurately quantifying the levels of this compound and its metabolic precursors and products in various biological samples. nih.gov This allows for the study of its regulation in different physiological and pathological states.
Transcriptomics and Proteomics: These approaches can identify changes in gene and protein expression in response to this compound. For instance, studies on related compounds have shown that oxidative stress can upregulate the expression of proteins involved in endocannabinoid signaling, such as FAAH and NAPE-PLD. nih.gov This could reveal the downstream signaling pathways and cellular processes modulated by the compound.
Systems Biology: By integrating data from lipidomics, transcriptomics, and proteomics, a comprehensive model of the this compound signaling network can be constructed. This approach can help identify novel interactions, feedback loops, and the compound's role within the larger endocannabinoid system and other lipid signaling pathways.
Challenges and Opportunities in Translating Academic Findings
Translating basic research findings on this compound into tangible applications presents both challenges and opportunities. The therapeutic potential of modulating the NAE system is widely recognized, with FAAH inhibitors, for example, showing promise in treating pain and anxiety disorders in preclinical models. nih.gov
Challenges:
Pharmacokinetics and Bioavailability: Like many lipid signaling molecules, this compound may have poor oral bioavailability and be subject to rapid metabolism, posing challenges for drug development.
Target Specificity: The promiscuity of some NAEs, which can interact with multiple receptors, can lead to off-target effects. core.ac.uk Ensuring that any developed therapeutic based on this compound has a selective mechanism of action is critical.
Complexity of the Endocannabinoid System: The endocannabinoid system, of which NAEs are a part, is complex and tightly regulated. Modulating one component can have unforeseen effects on others.
Opportunities:
Novel Therapeutic Targets: Research could reveal that this compound interacts with novel therapeutic targets, opening up new avenues for drug discovery for various conditions.
Biomarker Development: If endogenous levels of this compound are found to correlate with specific disease states, it could serve as a valuable biomarker for diagnosis or prognosis.
Synergistic Therapies: Enhancing the levels of this compound, perhaps through enzyme inhibition, could work synergistically with other treatments, potentially offering a multi-targeted approach to complex diseases. nih.gov
Q & A
Q. What are the recommended synthetic routes for preparing N-(3-Hydroxypropyl)tetradecanamide with high purity, and how can intermediates be characterized?
- Methodological Answer : A common approach involves amide coupling between tetradecanoic acid (or its activated ester) and 3-hydroxypropylamine. Reagents like N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate this reaction under mild conditions . For characterization, intermediates should be analyzed via FT-IR spectroscopy to confirm amide bond formation (e.g., peaks near 1650 cm⁻¹ for C=O stretching and 1550 cm⁻¹ for N-H bending) . Purity can be assessed using HPLC with a C18 column and acetonitrile/water gradients.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine NMR spectroscopy (¹H and ¹³C) to verify the hydroxypropyl and tetradecanamide moieties. For example:
- ¹H NMR : A triplet near δ 3.5 ppm for the -CH₂-OH group and a broad singlet at δ 6.5–7.0 ppm for the amide proton.
- ¹³C NMR : A carbonyl signal near δ 170 ppm for the amide group.
Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 313.3 (C₁₇H₃₅NO₂⁺) .
Q. What solubility challenges are associated with this compound, and how can they be mitigated in biological assays?
- Methodological Answer : The compound’s long alkyl chain may limit aqueous solubility. Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance dispersion . For cell-based studies, pre-dissolve in ethanol and dilute in culture media with serum (e.g., 10% FBS) to prevent aggregation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis while minimizing by-products?
- Methodological Answer : Employ microwave-assisted synthesis to reduce reaction time and improve yield. For example, react tetradecanoyl chloride with 3-hydroxypropylamine at 80°C for 15 minutes under nitrogen . Monitor by TLC (silica gel, hexane:ethyl acetate 3:1) and purify via flash chromatography . Use GC-MS to identify by-products (e.g., unreacted amine or acyl chloride derivatives) .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Purity Validation : Re-analyze batches using HPLC-UV/ELSD to rule out impurities (>98% purity required) .
- Assay Variability : Standardize conditions (e.g., serum-free media for cytotoxicity assays to avoid lipid-protein interactions) .
- Target Validation : Perform molecular docking (e.g., AutoDock Vina) to confirm binding to proposed targets like ion channels or enzymes .
Q. How can researchers investigate the surfactant properties of this compound in nanoparticle formulations?
- Methodological Answer : Measure critical micelle concentration (CMC) using a pyrene fluorescence assay. Prepare serial dilutions in PBS, add pyrene (1 µM), and record excitation spectra (λ = 334 nm). Plot I₃₃₈/I₃₃₃ ratios vs. concentration to determine CMC . For nanoparticle stabilization, test compound-loaded liposomes via dynamic light scattering (DLS) to assess size stability over 72 hours .
Q. What in silico tools predict the pharmacokinetic behavior of this compound in preclinical models?
- Methodological Answer : Use SwissADME to predict logP (expected ~4.2), bioavailability, and BBB permeability. For toxicity, run ProTox-II to identify potential hepatotoxicity flags. Validate predictions with in vitro CYP450 inhibition assays (e.g., CYP3A4 isoform) using human liver microsomes .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in thermal stability data (e.g., melting points) for this compound?
- Methodological Answer : Perform differential scanning calorimetry (DSC) at a heating rate of 10°C/min under nitrogen. Compare results with literature (e.g., expected melt range 50–55°C for similar amides) . If deviations occur, check for polymorphic forms via X-ray crystallography or hydrate formation using Karl Fischer titration .
Q. What analytical techniques differentiate this compound from structurally similar impurities (e.g., N-(2-Hydroxyethyl)tetradecanamide)?
- Methodological Answer : Use LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column to separate positional isomers. For quantification, apply a calibration curve with synthesized standards. Confirm via high-resolution MS (HRMS) to distinguish exact masses (e.g., m/z 313.2743 vs. 299.2487) .
Experimental Design
Q. How can researchers design dose-response studies to evaluate the anti-inflammatory potential of this compound?
- Methodological Answer :
Use LPS-stimulated RAW 264.7 macrophages. Pre-treat cells with compound (1–100 µM) for 1 hour, then induce inflammation with LPS (1 µg/mL). Measure NO production via Griess assay and IL-6 levels via ELISA. Include a positive control (e.g., dexamethasone) and validate with Western blot for NF-κB pathway markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
